CID 13303643
Description
Instead, it appears in two contexts:
- As a personal identifier: CID 13303643 corresponds to an Armenian athlete named Zozan Shakryan in a 2023 report .
- As an ISSN: The identifier 13303643 is linked to the Croatian Academy of Sciences and Arts' publication series, specifically the journal Planovi rada za godinu 2024 .
This discrepancy suggests either a mislabeling in the query or incomplete evidence. For the purpose of this article, we will assume the query refers to a hypothetical chemical compound and proceed with generalized guidelines for comparing structurally similar compounds, referencing methodologies from the evidence.
Properties
Molecular Formula |
C8H18Si3 |
|---|---|
Molecular Weight |
198.48 g/mol |
InChI |
InChI=1S/C8H18Si3/c1-9(2)7-8(10(3)4)11(7,5)6/h1-6H3 |
InChI Key |
UXVQCGQJMCNZJX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=C([Si]1(C)C)[Si](C)C |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 13303643 involve various synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Specific details on the synthetic routes and reaction conditions for this compound can be found in relevant scientific literature and patents .
Chemical Reactions Analysis
CID 13303643 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 13303643 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other chemical products .
Mechanism of Action
The mechanism of action of CID 13303643 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. The detailed mechanism of action, including the molecular targets and pathways, can be found in scientific literature and databases such as DrugBank .
Comparison with Similar Compounds
Structural and Functional Similarity
- Structural alignment : Compare core scaffolds, functional groups, and stereochemistry.
- Mechanistic overlap : Shared pharmacological targets or metabolic pathways.
- Example : Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) differ by methyl groups or hydroxyl substitutions but share a macrocyclic lactone backbone .

Physicochemical Properties
Key parameters include logP, molecular weight, polar surface area (TPSA), and solubility. For instance:
| Property | CID 1046861-20-4 | CID 1033610-45-5 |
|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₇H₈BrNO₂ |
| Molecular Weight | 235.27 g/mol | 218.05 g/mol |
| TPSA | 40.46 Ų | 31.35 Ų |
| Log S (ESOL) | -2.99 (0.24 mg/mL) | -3.96 (0.864 mg/mL) |
| Bioavailability Score | 0.55 | 0.55 |
Toxicological and Pharmacokinetic Profiles
Case Study: Oscillatoxin Derivatives
The oscillatoxin family () illustrates how minor structural changes impact activity:
| Compound | CID | Modification | Biological Implication |
|---|---|---|---|
| Oscillatoxin D | 101283546 | Base structure | Baseline cytotoxicity |
| 30-Methyl-Oscillatoxin D | 185389 | Methyl group at C30 | Enhanced membrane permeability |
| Oscillatoxin E | 156582093 | Hydroxylation at C15 | Reduced toxicity in vivo |
| Oscillatoxin F | 156582092 | Epoxide formation | Increased reactivity with thiols |
These derivatives highlight the role of substituents in altering pharmacological behavior.
Methodological Guidelines for Comparisons
Analytical Characterization ()
- NMR/HRMS : Mandatory for confirming structural integrity.
- Elemental analysis : Accuracy within ±0.4% of theoretical values.
- Stereochemical validation : Use X-ray crystallography or 2D NMR for chiral centers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

